Di(2-pyrimidinyl) sulfide
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Overview
Description
Di(2-pyrimidinyl) sulfide is a compound that has been used in the synthesis of silver(I) complexes . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfide, and 2 pyrimidines .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved through various methods. One such method involves the use of readily available and bench-stable pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant .Molecular Structure Analysis
The molecular structure of this compound is characterized by two pyrimidyl rings that are almost in an orthogonal orientation, a rigid nonplanar conformation . The two pyrimidyl rings of each this compound are stabilized in this nonplanar conformation by an attractive intramolecular N pyrimidyl ···C pyrimidyl interaction .Chemical Reactions Analysis
This compound has been used in the synthesis of silver(I) complexes . In these complexes, the multidentate ligand adopts an unvaried N, N′, N″ -μ 3 ligation mode despite the different anions .Scientific Research Applications
Chemical Properties and Reactivity :
- A study by Tresoldi et al. (2002) investigated the reactivity of thioethers, including Di(2-pyrimidinyl) sulfide, with ruthenium complexes. They found that these complexes exhibit sulfur inversion and proposed an intramolecular mechanism for this process, highlighting the unique chemical behavior of this compound in complex formation (Tresoldi et al., 2002).
Coordination Chemistry and Crystal Structures :
- Research by Zhu et al. (2014) on metal-mediated in situ reactions of this compound revealed unexpected structural transformations when combined with different metal salts. This study contributes to understanding the coordination behavior and potential applications in materials science (Zhu et al., 2014).
- Jensen et al. (2004) redetermined the crystal structure of bis(2-pyrimidinyl) disulfide dihydrate, noting the formation of unusual hydrogen-bonded columns. This research provides insights into the structural chemistry of aromatic disulfides (Jensen et al., 2004).
Synthesis and Applications in Material Science :
- Chen et al. (2016) used di(2-pyridyl) thionocarbonate, a related compound to this compound, to assemble high-nuclearity silver(I) sulfido molecular clusters. This study demonstrates the potential of such compounds in synthesizing novel materials with unique properties (Chen et al., 2016).
Applications in Detection and Imaging :
- Peng et al. (2014) developed fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging, using 2-pyridyl disulfide. This research highlights the potential of this compound derivatives in biomedical imaging and detection applications (Peng et al., 2014).
Environmental and Biological Implications :
- A study by Murphy and Strongin (2009) on the surface reactivity of pyrite and related sulfides, including this compound, provides valuable information on the environmental and technological significance of these compounds (Murphy & Strongin, 2009).
Mechanism of Action
Target of Action
Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation.
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory properties . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response .
Future Directions
Pyrimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Therefore, Di(2-pyrimidinyl) sulfide, as a pyrimidine derivative, may also hold potential for future research and applications.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLIWXLWROHBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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